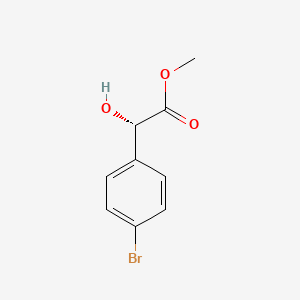
methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate, abbreviated as MBHA, is a synthetic compound derived from the hydroxyacetate ester of 2-bromophenyl. MBHA is a colorless liquid with a boiling point of 204.5°C and a melting point of -56.5°C. It is soluble in organic solvents and has a weak odor. MBHA is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
MBHA has been used in a variety of scientific research applications. It has been used in biochemical studies to investigate the effects of different enzymes on the activity of MBHA. It has also been used in physiological studies to examine the effects of MBHA on various physiological functions, such as respiration and heart rate. Additionally, MBHA has been used to investigate the effects of various drugs on the body.
Mechanism of Action
MBHA acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, a class of hormones that regulate inflammation and other physiological processes. MBHA binds to the active site of cyclooxygenase, blocking the enzyme's activity and preventing the synthesis of prostaglandins.
Biochemical and Physiological Effects
MBHA has been shown to have a number of biochemical and physiological effects. In biochemical studies, MBHA has been shown to inhibit the activity of cyclooxygenase, resulting in decreased levels of prostaglandins. In physiological studies, MBHA has been shown to decrease inflammation, reduce pain, and decrease the risk of cardiovascular disease. Additionally, MBHA has been shown to reduce the risk of certain cancers, such as breast cancer.
Advantages and Limitations for Lab Experiments
MBHA has several advantages for laboratory experiments. It is a relatively inexpensive compound, making it ideal for use in large-scale experiments. Additionally, MBHA is relatively stable and has a low toxicity level, making it safe to use in laboratory experiments. However, MBHA has some limitations. It has a low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, MBHA has a low bioavailability, making it difficult to measure its effects in vivo.
Future Directions
Future research on MBHA could focus on exploring its effects on other physiological processes. Additionally, research could focus on developing more efficient synthesis methods for MBHA. Furthermore, research could focus on increasing the bioavailability of MBHA, making it easier to measure its effects in vivo. Finally, research could focus on developing new uses for MBHA, such as in drug delivery systems or as a therapeutic agent.
Synthesis Methods
MBHA can be synthesized by a two-step process. The first step involves the reaction of 4-bromophenol with 2-chloroethanol in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. This reaction produces 2-chloro-4-bromophenol, which is then reacted with hydroxyacetate to form MBHA.
properties
IUPAC Name |
methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQIRYOPPDMWPF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)
![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)



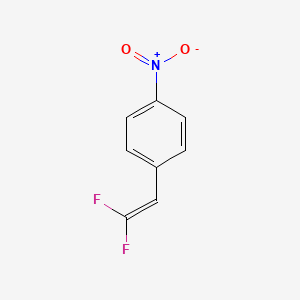
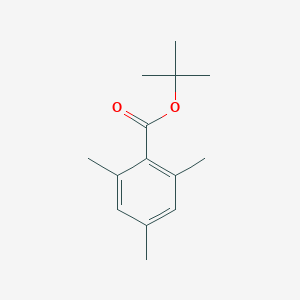


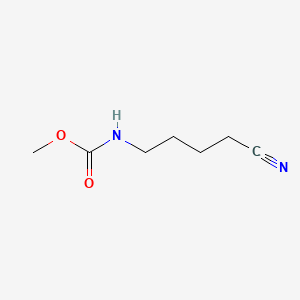
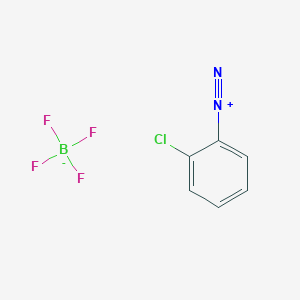
![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)
![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)
